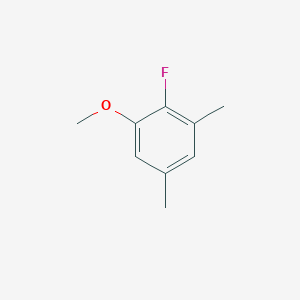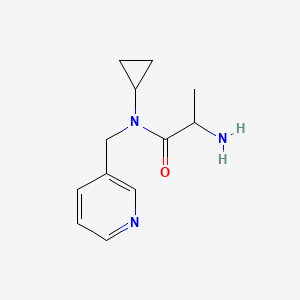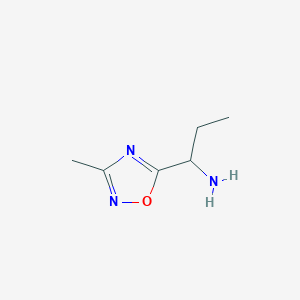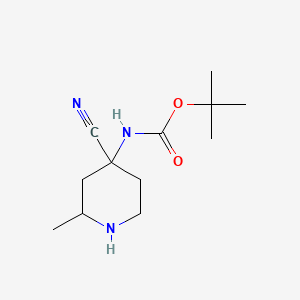
1-(2-Fluoroethyl)pyrrolidin-3-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluoroethyl)pyrrolidin-3-amine hydrochloride is a chemical compound with the molecular formula C6H13FN2·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and contains a fluoroethyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoroethyl)pyrrolidin-3-amine hydrochloride typically involves the reaction of pyrrolidine with 2-fluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors, precise temperature control, and efficient purification techniques to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Fluoroethyl)pyrrolidin-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the fluoroethyl group to other functional groups.
Substitution: The fluoroethyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or other derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Fluoroethyl)pyrrolidin-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the production of various chemicals and materials due to its unique properties.
Wirkmechanismus
The mechanism of action of 1-(2-Fluoroethyl)pyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The fluoroethyl group can participate in hydrogen bonding and other interactions with target molecules, influencing their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Fluoroethyl)pyrrolidin-3-amine: The non-hydrochloride form of the compound.
2-Fluoroethylamine: A simpler compound with similar functional groups.
Pyrrolidine: The parent compound without the fluoroethyl group.
Uniqueness
1-(2-Fluoroethyl)pyrrolidin-3-amine hydrochloride is unique due to the presence of both the fluoroethyl group and the pyrrolidine ring, which confer specific chemical properties and reactivity. This combination makes it valuable for various research applications and distinguishes it from other similar compounds.
Eigenschaften
Molekularformel |
C6H14ClFN2 |
|---|---|
Molekulargewicht |
168.64 g/mol |
IUPAC-Name |
1-(2-fluoroethyl)pyrrolidin-3-amine;hydrochloride |
InChI |
InChI=1S/C6H13FN2.ClH/c7-2-4-9-3-1-6(8)5-9;/h6H,1-5,8H2;1H |
InChI-Schlüssel |
VTNZCMORUZVUBX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC1N)CCF.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[6-(4-Hydroxybenzoyl)oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-hydroxybenzoate](/img/structure/B14776120.png)










